4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The pyrazolo[3,4-d]pyridazinone core might be expected to exhibit typical reactivity patterns of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polarity of its functional groups, and its stability could be affected by the presence of the heterocyclic core .Scientific Research Applications
- Additionally, some of these compounds exhibited significant anti-neuroinflammatory effects by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .
- Computational studies using molecular docking techniques revealed favorable interactions between this compound and active residues of ATF4 and NF-kB proteins. These interactions may shed light on its mechanism of action .
Neuroprotection and Anti-neuroinflammatory Activity
Molecular Docking Studies
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such as atf4 and nf-kb .
Mode of Action
It has been suggested that similar compounds may interact favorably with active residues of atf4 and nf-kb proteins . This interaction could potentially lead to changes in the function of these proteins, affecting cellular processes.
Biochemical Pathways
The compound may affect several biochemical pathways. It has been suggested that similar compounds can inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play crucial roles in cellular function and response to stress, and their modulation could have significant effects on cell health and survival.
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it has been shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
4-methyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1-phenylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-18-21-16-25-30(20-10-6-3-7-11-20)23(21)24(32)29(26-18)17-22(31)28-14-12-27(13-15-28)19-8-4-2-5-9-19/h2-11,16H,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHWRSAEFNOCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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